molecular formula C2H11NO8S2 B8262654 ethanamine;sulfuric acid

ethanamine;sulfuric acid

Cat. No.: B8262654
M. Wt: 241.2 g/mol
InChI Key: DAJWZVOQKSGWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of ethanamine typically involves the reaction of ethanol with ammonia in the presence of a catalyst. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Ethanamine exerts its effects primarily through its nucleophilic properties. The lone pair of electrons on the nitrogen atom allows ethanamine to participate in various nucleophilic substitution reactions. In biological systems, ethanamine can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine is unique due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings. Its intermediate chain length provides a good balance between volatility and solubility, making it suitable for a wide range of applications .

Properties

IUPAC Name

ethanamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.2H2O4S/c1-2-3;2*1-5(2,3)4/h2-3H2,1H3;2*(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJWZVOQKSGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H11NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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